molecular formula C17H30N2Si B11940462 (1S,2S)-2-N-benzyl-2-N-(trimethylsilylmethyl)cyclohexane-1,2-diamine

(1S,2S)-2-N-benzyl-2-N-(trimethylsilylmethyl)cyclohexane-1,2-diamine

Cat. No.: B11940462
M. Wt: 290.5 g/mol
InChI Key: CPYLMAUPYBSKIC-IRXDYDNUSA-N
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Description

(1S,2S)-2-N-benzyl-2-N-(trimethylsilylmethyl)cyclohexane-1,2-diamine is a chiral diamine compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with benzyl and trimethylsilylmethyl groups on the nitrogen atoms. The chiral nature of this compound makes it valuable in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-N-benzyl-2-N-(trimethylsilylmethyl)cyclohexane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with (1S,2S)-cyclohexane-1,2-diamine as the chiral backbone.

    Benzylation: The first step involves the benzylation of one of the nitrogen atoms using benzyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-N-benzyl-2-N-(trimethylsilylmethyl)cyclohexane-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and trimethylsilylmethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl chloride, trimethylsilylmethyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amine oxides, while reduction may produce secondary amines.

Scientific Research Applications

(1S,2S)-2-N-benzyl-2-N-(trimethylsilylmethyl)cyclohexane-1,2-diamine has a wide range of scientific research applications:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Investigated for its potential use in drug development and as a building block for therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S)-2-N-benzyl-2-N-(trimethylsilylmethyl)cyclohexane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to certain enzymes and receptors, influencing their activity. This selective binding is crucial in asymmetric catalysis, where the compound acts as a chiral ligand to induce enantioselectivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-Cyclohexane-1,2-diamine: The parent compound without the benzyl and trimethylsilylmethyl groups.

    (1R,2R)-Cyclohexane-1,2-diamine: The enantiomer of the parent compound.

    N,N’-Dimethylcyclohexane-1,2-diamine: A derivative with methyl groups on the nitrogen atoms.

Uniqueness

The uniqueness of (1S,2S)-2-N-benzyl-2-N-(trimethylsilylmethyl)cyclohexane-1,2-diamine lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both benzyl and trimethylsilylmethyl groups enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in asymmetric synthesis and catalysis.

Properties

Molecular Formula

C17H30N2Si

Molecular Weight

290.5 g/mol

IUPAC Name

(1S,2S)-2-N-benzyl-2-N-(trimethylsilylmethyl)cyclohexane-1,2-diamine

InChI

InChI=1S/C17H30N2Si/c1-20(2,3)14-19(13-15-9-5-4-6-10-15)17-12-8-7-11-16(17)18/h4-6,9-10,16-17H,7-8,11-14,18H2,1-3H3/t16-,17-/m0/s1

InChI Key

CPYLMAUPYBSKIC-IRXDYDNUSA-N

Isomeric SMILES

C[Si](C)(C)CN(CC1=CC=CC=C1)[C@H]2CCCC[C@@H]2N

Canonical SMILES

C[Si](C)(C)CN(CC1=CC=CC=C1)C2CCCCC2N

Origin of Product

United States

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